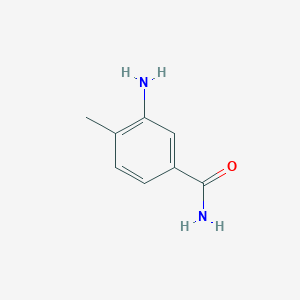

3-Amino-4-methylbenzamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-amino-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,9H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYBKAZXQKUFAHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044407 | |

| Record name | 3-Amino-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19406-86-1 | |

| Record name | 3-Amino-4-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19406-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-methylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019406861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 3-amino-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Amino-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-p-toluamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-4-METHYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51VB4677FF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 3 Amino 4 Methylbenzamide

Established Synthetic Routes and Protocols

3-Amino-4-methylbenzamide is a versatile organic compound that serves as a crucial component in the synthesis of a variety of more complex molecules. Its unique structure, featuring an amino group and an amide functional group on a substituted benzene (B151609) ring, allows for diverse chemical modifications. cymitquimica.comontosight.ai

Utilization as a Building Block in Complex Organic Molecule Synthesis

This compound is a valuable building block in the field of organic synthesis. cymitquimica.com Its structure, containing reactive amino and amide groups, allows it to be a precursor in the creation of more elaborate molecules. cymitquimica.comontosight.ai For instance, it is utilized in the preparation of heteroaryl compounds that act as ERK1/ERK2 inhibitors. cymitquimica.com The amino group provides a site for reactions such as diazotization, which is then used in coupling reactions to form larger, more complex structures, including certain dyes and pigments. dyestuffintermediates.com

Application as an Intermediate in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

The compound serves as a key intermediate in the manufacturing of various Active Pharmaceutical Ingredients (APIs). mallakchemicals.com Its structural framework is a component of molecules designed for therapeutic purposes. ontosight.ai Research has shown that derivatives of this compound are being investigated for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai

Role as a Key Intermediate in Specific Drug Synthesis Pathways

A notable application of this compound is its role as a key intermediate in the synthesis of the anticancer drug Imatinib. researchgate.net In the synthesis pathway of Imatinib, 4-methyl-3-nitrophenyl-4-methylpiperazin-1-yl-substituted benzamides are reduced, often using hydrazine (B178648) hydrate (B1144303) over a Raney nickel catalyst, to yield N-(3-amino-4-methylphenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide, a crucial precursor to the final drug molecule. researchgate.net This highlights the compound's importance in the production of targeted cancer therapies.

Preparation Methodologies for Structurally Related Benzamide (B126) Analogs

The synthesis of structurally related benzamide analogs often involves multi-step procedures starting from readily available materials. For example, the synthesis of 3-Amino-5-chloro-4-methylbenzamide begins with 2-nitro-3-methylbenzoic acid. This starting material undergoes a sequence of reactions including reduction of the nitro group to an amino group, chlorination, esterification of the carboxylic acid, and finally ammonolysis to form the desired amide.

Another common approach to creating benzamide analogs is the reaction of a substituted benzoyl chloride with an appropriate amine. For instance, tryptamine (B22526) can be reacted with various benzoyl chlorides in the presence of a base like sodium hydroxide (B78521) to produce a range of tryptamine-based benzamide derivatives. pjps.pk Similarly, N-tert-butyl-4-methylbenzamide can be prepared by reacting tert-butyl amine with 4-methylbenzoyl chloride. google.com

Table 1: Examples of Synthetic Methods for Benzamide Analogs

| Starting Material(s) | Reagents | Product |

| 2-nitro-3-methylbenzoic acid | Iron powder, HCl, Sulfuryl chloride, Ammonia | 3-Amino-5-chloro-4-methylbenzamide |

| Tryptamine, Benzoyl chloride | Sodium hydroxide, Dichloromethane | Tryptamine-based benzamide derivative pjps.pk |

| tert-Butyl amine, 4-methylbenzoyl chloride | - | N-tert-butyl-4-methylbenzamide google.com |

| Benzoyl isothiocyanate, Malononitrile, Alkyl halide, Hydrazine | Potassium hydroxide, Ethanol, Piperidine | N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide acs.org |

Advanced Synthetic Strategies and Process Optimization

To enhance the efficiency, safety, and scalability of synthesizing derivatives of this compound, modern synthetic strategies are being employed.

Microreactor Technology Applications in Derivative Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. This technology can be applied to the synthesis of 1,2,4-triazole (B32235) derivatives, which are structurally related to some of the heterocyclic systems accessible from this compound. mdpi.com The use of sealed reaction vials under controlled microwave conditions allows for rapid heating to high temperatures, such as 180°C, which can significantly reduce reaction times and improve yields, especially for reactions involving volatile starting materials. mdpi.com This technique offers a greener and more efficient alternative to conventional heating methods for the synthesis of various heterocyclic compounds. mdpi.com

Catalytic Reduction Approaches in Compound Synthesis

The synthesis of this compound is frequently achieved through the catalytic reduction of its nitro precursor, 4-methyl-3-nitrobenzamide. This transformation is a critical step in various synthetic pathways. A common method involves catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst. ptfarm.pl Catalysts such as palladium on carbon (Pd/C) are often employed for this purpose. ptfarm.pl

Alternative reduction methods have also been explored. For instance, the reduction of related nitro compounds has been successfully carried out using hydrazine hydrate over Raney nickel. researchgate.net Bimetallic nanoparticles, such as copper/nickel alloys, have demonstrated high catalytic activity in the hydrogenation of similar nitro-aromatic compounds. rsc.org These approaches offer efficient means to produce this compound, a versatile intermediate for further chemical modifications. ontosight.ai

Derivatization and Functionalization for Targeted Applications

The presence of both an amino and a benzamide group makes this compound a valuable scaffold for creating a diverse range of derivatives with potential applications in medicinal chemistry and materials science. ontosight.ai

Synthesis of Substituted Benzamide Derivatives

The amino group of this compound serves as a key functional handle for the synthesis of various substituted benzamide derivatives. This is often achieved through acylation reactions with different benzoyl chlorides or other acylating agents. pjps.pk For example, reaction with 4-methyl-3-nitrobenzoyl chloride followed by reduction of the nitro group has been used to synthesize more complex benzamide structures. ptfarm.pl The resulting N-substituted benzamides can exhibit a wide array of biological activities. researchgate.net

The inherent flexibility of the benzamide structure allows for the introduction of various substituents, which can significantly influence the compound's properties. nih.gov This modularity is crucial for developing compounds with specific biological targets. smolecule.com

Incorporation into Heteroaryl Compounds for Biological Screening

This compound is a valuable building block for the synthesis of various heteroaryl compounds, which are of significant interest for biological screening due to their diverse pharmacological properties. chemicalbook.com The amino group can be diazotized and coupled with other reagents or can participate in condensation reactions to form heterocyclic rings.

For instance, it has been used in the preparation of pyrazole-based p38 kinase inhibitors. google.com The synthesis of complex heterocyclic systems, such as those containing 1,2,4-triazole or 1,3,4-thiadiazole (B1197879) rings, often involves intermediates derived from substituted benzamides. arabjchem.orgresearchgate.net These heterocyclic derivatives are frequently evaluated for a range of biological activities, including anticancer and antimicrobial properties. researchgate.netijpsr.com

Formation of Thiourea (B124793) and Other Complex Moieties in Chemical Design

The amino group of this compound can readily react with isothiocyanates to form thiourea derivatives. uobaghdad.edu.iq Thioureas are an important class of compounds in medicinal chemistry, known for their broad spectrum of biological activities, including antitubercular and anticancer properties. researchgate.nettjnpr.org The synthesis typically involves the nucleophilic addition of the amino group to the carbon atom of the isothiocyanate. nih.gov

Computational and Spectroscopic Characterization in Research

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity and exploring the molecular framework of 3-Amino-4-methylbenzamide. Techniques such as vibrational and nuclear magnetic resonance spectroscopy provide empirical data that, when combined with theoretical calculations, offer a comprehensive structural picture.

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is crucial for identifying the functional groups and analyzing the vibrational modes of a molecule. For benzamide (B126) derivatives, these methods provide a detailed vibrational fingerprint. researchgate.net Experimental spectra are often recorded in the solid phase, with FT-IR analysis typically conducted between 4000–400 cm⁻¹ and FT-Raman between 3500–100 cm⁻¹. researchgate.net

In aromatic primary amines, the asymmetric and symmetric stretching vibrations of the N-H group are expected in the regions of 3520–3420 cm⁻¹ and 3420–3340 cm⁻¹, respectively. ias.ac.in The carbonyl group (C=O) of the amide typically shows a strong stretching vibration. ias.ac.in The presence of intramolecular interactions, such as hydrogen bonding, can be inferred from shifts in these vibrational frequencies, particularly in the low-wavenumber region of the FT-Raman spectrum. ias.ac.inresearchgate.net For this compound, product specifications confirm that its infrared spectrum conforms to its known structure. avantorsciences.com These experimental findings are often compared with theoretical frequencies calculated using quantum chemical methods to achieve a complete assignment of the fundamental vibrational modes. researchgate.net

Table 1: Selected Vibrational Modes for Benzamide Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Asymmetric Stretching | 3520–3420 | ias.ac.in |

| N-H Symmetric Stretching | 3420–3340 | ias.ac.in |

| C=O Stretching (Amide I) | ~1664 | mdpi.com |

| N-H Bending (Amide II) | ~1530 | mdpi.com |

Note: This table represents typical values for related compounds, as detailed experimental data for this compound is aggregated from general knowledge of functional group analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR spectra are used to elucidate the structure of this compound by providing information about the chemical environment of the hydrogen and carbon atoms. nih.gov

In the ¹H NMR spectrum, distinct signals are expected for the protons of the amino (-NH₂), methyl (-CH₃), and aromatic ring, as well as the amide (-CONH₂) protons. chemicalbook.com For instance, in similar benzamide derivatives, aromatic protons typically appear in the δ 6.8–7.2 ppm range, while the amino protons (-NH₂) are observed around δ 5.5–6.0 ppm. The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each carbon atom in the molecule, including those in the methyl group, the aromatic ring, and the carbonyl group of the amide. nih.govchemicalbook.com The availability of both ¹H and ¹³C NMR data is essential for the unambiguous structural confirmation of this compound. nih.govchemicalbook.com

Table 2: Predicted and Experimental NMR Data for Related Benzamides

| Nucleus | Type of Atom | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Aromatic Protons | 6.8 - 7.5 | mdpi.com |

| ¹H | Amine Protons (-NH₂) | 5.5 - 6.0 | |

| ¹H | Methyl Protons (-CH₃) | ~2.3 | rsc.org |

| ¹H | Amide Protons (-CONH₂) | ~6.3 | rsc.org |

| ¹³C | Carbonyl Carbon (C=O) | ~168 | rsc.org |

| ¹³C | Aromatic Carbons | 114 - 138 | rsc.org |

Note: The chemical shifts are based on data from closely related N-methyl and substituted benzamides and serve as illustrative examples.

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid crystalline state. While a specific crystal structure for this compound is not prominently detailed, the technique has been successfully applied to its derivatives to establish their molecular geometry and intermolecular interactions, such as hydrogen bonding. nih.gov

Quantum Chemical and Molecular Modeling Approaches

Theoretical calculations have become a cornerstone of modern chemical research, providing deep insights into molecular properties that can be difficult to probe experimentally. For this compound, methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are used to model its electronic structure and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. acs.org It is widely employed for geometry optimization, allowing for the prediction of the most stable three-dimensional structure of a compound. ias.ac.inresearchgate.net For benzamide derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G**, are performed to determine optimized structural parameters such as bond lengths and angles. ias.ac.inresearchgate.net

Furthermore, DFT is used to compute theoretical vibrational frequencies. researchgate.net These calculated frequencies are often scaled to correct for anharmonicity and systematic errors, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.netresearchgate.net This synergy between theoretical and experimental data allows for a reliable assignment of the observed vibrational bands to specific molecular motions. researchgate.net DFT also enables the calculation of other properties, such as molecular electrostatic potential (MEP), which helps identify sites susceptible to electrophilic and nucleophilic attack. ias.ac.inresearchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, electron delocalization, and intramolecular bonding within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. uni-muenchen.de

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to predict the chemical reactivity of a molecule. uni-muenchen.de It visualizes the electrostatic potential on the electron density surface, allowing researchers to identify sites susceptible to electrophilic and nucleophilic attacks. researchgate.net The MEP map uses a color-coded scheme where red indicates regions of negative potential (electron-rich, prone to electrophilic attack) and blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). researchgate.net Green and yellow areas represent intermediate or near-zero potential. researchgate.net This technique provides a guide to understanding how a molecule will interact with other charged species. uni-muenchen.de

In a detailed theoretical study on the closely related compound 3-amino-4-methoxybenzamide, MEP analysis was performed to elucidate its reactive sites. ias.ac.inresearchgate.net The findings from this analysis are highly relevant for understanding the reactivity of this compound due to the structural similarity. The MEP diagram showed distinct regions of negative and positive potential. ias.ac.in The negative potential, indicated by the red color, was primarily localized over the highly electronegative oxygen atom of the amide group, identifying it as the most probable site for an electrophilic attack. ias.ac.innih.gov Conversely, the positive potential (blue color) was concentrated around the hydrogen atoms of the amino group and the amide group, marking them as likely sites for nucleophilic reactions. researchgate.netias.ac.in This clear depiction of reactive zones is fundamental for predicting the compound's behavior in chemical reactions and biological interactions. ias.ac.innih.gov

Table 1: MEP Analysis of a Related Benzamide Structure

| Molecular Region | Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Amide Oxygen Atom | Negative (Red) | Site for Electrophilic Attack |

| Amino Group Hydrogens | Positive (Blue) | Site for Nucleophilic Attack |

| Amide Group Hydrogen | Positive (Blue) | Site for Nucleophilic Attack |

Data derived from studies on the analogous compound 3-amino-4-methoxybenzamide. ias.ac.in

Computational Docking Studies for Ligand-Target Interactions

Computational docking is a powerful in silico method used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein or enzyme. nih.gov This technique is instrumental in structure-based drug design for identifying potential therapeutic agents by screening large libraries of compounds. nih.gov The benzamide scaffold, including derivatives of 4-methylbenzamide (B193301), is a recurring motif in medicinal chemistry, particularly in the development of protein kinase inhibitors.

Derivatives of this compound are utilized as key intermediates or building blocks in the synthesis of such inhibitors. cymitquimica.com For instance, computational docking studies on novel 4-(arylaminomethyl)benzamide derivatives have been conducted to evaluate their potential as tyrosine kinase inhibitors. nih.gov Similarly, extensive in silico research on N-phenylbenzamide derivatives has demonstrated their role as Type-II protein kinase inhibitors. scirp.org In these studies, the amide group of the benzamide linker is consistently shown to be critical, forming crucial hydrogen bonds within the allosteric pocket of the kinase's active site. scirp.org Molecular docking simulations help in understanding these ligand-target interactions at an atomic level, guiding the design of more potent and selective inhibitors. The flexibility of the linker and the specific interactions of the benzamide moiety are key factors that contribute to the binding affinity and efficacy against resistant mutations in enzymes like Bcr-Abl kinase. nih.gov

Analysis of Intramolecular and Intermolecular Interactions

Characterization of Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonds are non-covalent interactions that occur within a single molecule and play a significant role in determining its conformation and stability. mdpi.comsemanticscholar.org In benzamide derivatives, the presence of both hydrogen bond donors (like N-H groups) and acceptors (like C=O groups) creates the potential for such interactions. ontosight.ai

Influence of Intramolecular Interactions on Molecular Aromaticity and Conformation

To quantify the effect on aromaticity, the Harmonic Oscillator Model of Aromaticity (HOMA) index was calculated for the benzene (B151609) ring. ias.ac.inresearchgate.net The HOMA index is a descriptor where a value of 1 indicates a fully aromatic system and values less than 1 denote a deviation from aromaticity. The calculated HOMA index for the molecule was 0.98115. ias.ac.in This value is very close to 1, signifying that the intramolecular hydrogen bond does not substantially alter the electron delocalization or the aromatic character of the benzene ring. ias.ac.in Therefore, the molecular conformation and aromaticity remain largely unperturbed by this weak internal interaction. ias.ac.in

Table 2: Intramolecular Interaction Analysis in a Related Benzamide Structure

| Interaction Type | Description | Stabilization Energy | HOMA Index | Impact on Aromaticity |

|---|---|---|---|---|

| Intramolecular Hydrogen Bond | Between amide oxygen and amino hydrogen | 1.25 kcal/mol | 0.98115 | No significant deviation |

Data derived from studies on the analogous compound 3-amino-4-methoxybenzamide. ias.ac.in

Intermolecular Interactions and Crystal Packing in Related Structures

In the solid state, the arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. researchgate.net For benzamide derivatives, hydrogen bonding is a primary force dictating the crystal packing. iucr.org X-ray diffraction studies on compounds structurally related to this compound reveal that molecules are linked into larger supramolecular architectures through various intermolecular hydrogen bonds, including N–H···O, N–H···N, and C–H···O interactions. researchgate.netresearchgate.netelsevierpure.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-amino-4-methoxybenzamide |

| N-phenylbenzamide |

| 4-methylbenzamide |

| 4-(arylaminomethyl)benzamide |

Biological and Pharmacological Research Endeavors

Medicinal Chemistry and Drug Discovery Platforms

In the realm of medicinal chemistry, 3-Amino-4-methylbenzamide serves as a valuable scaffold for the design and synthesis of novel therapeutic agents. ontosight.ai Its unique chemical structure, featuring an amino group and a methyl group on the benzamide (B126) framework, allows for various modifications to enhance its biological activity and target specificity. ontosight.ai

Investigation of Biological Activities

Derivatives of this compound have been a subject of research for their potential antimicrobial properties. ontosight.ai While specific studies on this compound itself are not extensively detailed in the provided results, the broader class of benzamides, including its analogs, has demonstrated notable antimicrobial effects. For instance, some benzamide derivatives have been investigated for their ability to inhibit bacterial growth. Research on related compounds, such as 3-amino-4-methoxybenzamide, has shown significant activity against various bacterial strains, potentially by disrupting essential cellular processes like cell division. Further investigation into this compound and its direct derivatives could reveal similar or enhanced antimicrobial capabilities.

The potential anti-inflammatory properties of this compound and its analogs have been another area of significant research interest. Some studies suggest that benzamide derivatives may exert anti-inflammatory effects. ontosight.ai For example, the interaction of this compound with the p38 kinase enzyme is thought to inhibit its activity, which could be a mechanism for its potential use in treating inflammation. biosynth.com Additionally, preliminary studies on related compounds, such as 3-amino-5-chloro-4-methylbenzamide, indicate a potential to reduce the expression of TNF-alpha, a key molecule in inflammatory processes. Other benzamide derivatives have been shown to block the migration of neutrophils, a type of white blood cell involved in inflammation. nih.gov

Research has explored the antioxidant capabilities of amino-substituted benzamides. These compounds are considered attractive for their ability to scavenge free radicals, which are unstable molecules that can cause cellular damage. researchgate.net While direct studies on the antioxidant potential of this compound are limited in the provided search results, research on similar compounds, such as N-arylbenzamides with amino groups, has shown promising antioxidant activity in laboratory assays. researchgate.net The presence of the amino group in the benzamide structure is believed to be a key contributor to this antioxidant capacity. researchgate.net

A significant body of research has been dedicated to investigating the anticancer potential of this compound and its derivatives. ontosight.aiontosight.ai These compounds have been evaluated against various cancer cell lines, with some showing promising results.

Derivatives of this compound have been synthesized and tested for their ability to inhibit the growth of cancer cells. For instance, a derivative, (+)-N-(3-Aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo- ontosight.aithiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), has been identified as a kinesin spindle protein (KSP) inhibitor, a target for cancer therapy. researchgate.net This compound was found to arrest cancer cells in mitosis, leading to cell death. researchgate.net Another study focused on 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a potent inhibitor of BCR-ABL/SRC/p38 kinases, which are involved in chronic myeloid leukemia. researchgate.net

Furthermore, research into N-((5-(substituted methylene (B1212753) amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives has revealed promising anticancer activity against a panel of human cancer cell lines, including melanoma, leukemia, cervical, and breast cancer. mdpi.com Some of these synthesized compounds exhibited activity comparable to the standard anticancer drug Adriamycin. mdpi.com

The tables below summarize the anticancer research findings for derivatives of this compound.

Table 1: Investigated Derivatives of this compound in Anticancer Research

| Compound/Derivative Name | Cancer Type/Cell Line | Key Findings |

|---|---|---|

| (+)-N-(3-Aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo- ontosight.aithiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877) | General Cancer | Inhibits kinesin spindle protein (KSP), leading to mitotic arrest and cell death. researchgate.net |

| 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) | Chronic Myeloid Leukemia (K562, KU812, MEG-01) | Potent inhibitor of BCR-ABL/SRC/p38 kinases. researchgate.net |

| N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives | Melanoma (SK-MEL-2), Leukemia (HL-60), Cervical (HeLa), Breast (MCF-7) | Showed promising anticancer activity, with some compounds comparable to Adriamycin. mdpi.com |

Structure-Activity Relationship (SAR) Studies of Analogs

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic properties of a lead compound. For analogs of this compound, SAR studies have been crucial in identifying the structural features that contribute to their biological activities.

For example, in the development of linezolid (B1675486) analogues, a class of antibiotics, the C5-acylaminoethyl moiety was modified to understand its impact on antibacterial activity. kcl.ac.uk These studies revealed that both the size and lipophilicity of the substituents play a significant role in the compound's effectiveness. kcl.ac.uk

In the context of anticancer research, SAR studies on benzophenone (B1666685) analogues of HIV nonnucleoside reverse transcriptase inhibitors indicated that specific substitutions on the aromatic rings could enhance activity. acs.org For instance, a methyl substituent ortho to the amide on the C-ring was found to improve metabolic stability. acs.org Similarly, in the development of quinolone-based antimalarial agents, extensive structural exploration of the quinolone core was conducted to establish a clear SAR, leading to the identification of potent lead compounds. acs.org

These examples, while not all directly involving this compound, highlight the importance of SAR studies in refining the structure of benzamide-containing compounds to achieve desired biological effects.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-Amino-4-methoxybenzamide |

| 3-Amino-5-chloro-4-methylbenzamide |

| (+)-N-(3-Aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo- ontosight.aithiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877) |

| 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) |

| N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide |

| Adriamycin |

| Linezolid |

| 2-Amino-4-methylbenzamide (L1) |

| N-arylbenzamides |

| Benzophenones |

Rational Design and Optimization of Bioactive Derivatives

The molecular structure of this compound, characterized by a benzene (B151609) ring with amino, methyl, and amide functional groups, offers multiple points for modification, making it an ideal starting point for rational drug design. ontosight.ai Scientists have systematically altered this scaffold to create derivatives with enhanced biological activity and optimized pharmacological properties.

A notable example is the development of CHMFL-ABL-053, a potent inhibitor of BCR-ABL/SRC/p38 kinases. The design of this compound involved using this compound as a key building block. researchgate.net Similarly, researchers have designed and synthesized novel 4-(arylaminomethyl)benzamide derivatives as potential tyrosine kinase inhibitors, using a flexible linker to potentially avoid steric hindrance in the kinase binding site. mdpi.com

The rational design process often involves computational methods, such as molecular docking, to predict how derivatives will interact with their biological targets. For instance, a virtual library of 4-methylbenzamide (B193301) derivatives was created and evaluated in silico against various cancer-related protein kinases. siftdesk.org This computer-aided approach helps in prioritizing the synthesis of compounds with the highest predicted efficacy.

Further, the synthesis of 5-cyanopyrimidine (B126568) derivatives as potent and selective inhibitors of p38α MAP kinase involved the strategic replacement of a previously identified N-methoxybenzamide moiety with N-(isoxazol-3-yl)benzamide to improve metabolic stability. nih.gov This highlights the iterative process of optimization, where initial findings guide subsequent structural modifications.

Correlation between Structural Modifications and Biological Potency

The biological activity of this compound derivatives is intricately linked to their chemical structure. Minor modifications to the core scaffold can lead to significant changes in potency and selectivity.

For instance, in the development of dual inhibitors of histone deacetylase 2 (HDAC2) and focal adhesion kinase (FAK), the structure-activity relationship revealed that N4-methyl derivatives with carboxylic acid, hydroxamic acid, or 2-aminobenzamide (B116534) zinc-binding groups (ZBGs) exhibited promising anticancer activity. nih.gov Conversely, derivatives with an N4-ethyl group showed no significant activity, demonstrating the critical role of the substituent at this position. nih.gov

In the context of kinase inhibitors, the introduction of a trifluoromethyl group in the phenyl ring of certain 4-methylbenzamide derivatives was a key design element to create additional interactions within the target protein. mdpi.com The substitution pattern on the phenyl ring of benzamide derivatives has also been shown to affect both the antiplasmodial activity and cytotoxicity of the compounds. nih.gov

Furthermore, the development of inhibitors for sirtuin-2 (SIRT2) from a sulfobenzoic acid scaffold demonstrated that specific structural analogues led to enhanced potency and selectivity. nih.gov The study of quinolinone-3-carboxamide derivatives as immunosuppressive agents also highlighted a detailed structure-activity relationship, where modifications to the quinolinone framework and the carboxamide side chain significantly influenced their biological effects. mdpi.com

Enzyme Inhibition and Target Engagement Studies

Derivatives of this compound have been extensively investigated as inhibitors of various enzymes, particularly those implicated in cancer progression, such as histone deacetylases and protein kinases.

The 2-aminobenzamide moiety, a close structural relative of this compound, is a well-established zinc-binding group in the design of HDAC inhibitors. nih.gov Research has focused on developing selective inhibitors for different HDAC isoforms. For example, a series of novel fluorinated benzamide-based HDAC inhibitors demonstrated high potency and specificity for HDAC1 and HDAC2. mdpi.com

Studies have shown that substituting the 2-aminobenzamide ring can modulate selectivity. For instance, a fluorine substitution at the 4-position increases selectivity for HDAC3, while a large substituent at the 5-position enhances selectivity for HDAC1/2. nih.gov In the context of Friedreich's ataxia, only compounds targeting both class I HDACs 1 and 3 were effective in increasing frataxin (FXN) mRNA levels, while selective inhibitors of either HDAC1 or HDAC3 were not as effective. nih.gov

The design of dual HDAC2/FAK inhibitors has also been explored, capitalizing on the established role of the pyridine (B92270) moiety as a surface recognition group in both FAK and HDAC inhibitors. nih.gov

Derivatives of this compound have shown significant promise as inhibitors of a variety of protein kinases.

BCR-ABL/SRC/p38 Kinase: A notable derivative, 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053), was developed as a potent, selective, and orally available inhibitor of BCR-ABL, SRC, and p38 kinases for the treatment of Chronic Myeloid Leukemia (CML). researchgate.net This compound demonstrated the ability to suppress the proliferation of CML cell lines and inhibit the phosphorylation of downstream signaling proteins. researchgate.net

Tyrosine Kinases: Researchers have synthesized and evaluated novel 4-(arylaminomethyl)benzamide derivatives as potential tyrosine kinase inhibitors. mdpi.com Docking studies of these compounds have provided insights into their binding modes with various tyrosine kinases. researchgate.net

p38 MAP Kinase: 5-Cyanopyrimidine derivatives incorporating a benzamide moiety have been identified as potent and selective inhibitors of p38α MAP kinase. nih.gov These compounds have demonstrated efficacy in animal models of inflammation. nih.gov

Understanding the mechanism of action of these compounds at the molecular level is crucial for their development as therapeutic agents. X-ray crystallography and molecular modeling have been instrumental in this regard.

For instance, the X-ray crystal structure of a 5-cyanopyrimidine derivative bound to p38α MAP kinase confirmed that the cyano nitrogen of the pyrimidine (B1678525) core forms a direct hydrogen bond with the backbone NH of Met109 in the enzyme's active site. nih.gov This provided a clear molecular basis for the compound's inhibitory activity.

In the case of the BCR-ABL inhibitor CHMFL-ABL-053, docking studies revealed its binding mode within the ABL kinase domain, highlighting key hydrogen bond interactions and the occupation of hydrophobic pockets. researchgate.net Similarly, molecular modeling of 4-(aminomethyl)benzamide (B1271630) derivatives suggested that a flexible linker allows the molecule to adopt a favorable geometry for binding to the T315I mutant of Abl kinase. researchgate.net

The mechanism of action for some benzamide derivatives also involves their ability to interact with DNA. Ruthenium(II)-arene complexes bearing benzamide derivatives have been designed as potential dual-action drugs that can affect DNA and inhibit PARP enzymes. bg.ac.rs

Pharmacokinetic and Drug Metabolism Research

The pharmacokinetic properties and metabolic fate of this compound derivatives are critical determinants of their therapeutic potential. Research in this area aims to optimize properties such as oral bioavailability, half-life, and metabolic stability.

A pharmacokinetic study of the BCR-ABL/SRC/p38 kinase inhibitor CHMFL-ABL-053 in rats revealed a half-life of over four hours and an oral bioavailability of 24%. researchgate.net This demonstrates that derivatives of this compound can be developed with favorable pharmacokinetic profiles for oral administration.

Metabolic stability is another key consideration. The replacement of an N-methoxybenzamide moiety with an N-(isoxazol-3-yl)benzamide in a series of p38 kinase inhibitors was specifically done to enhance metabolic stability. nih.gov One of the resulting compounds demonstrated 100% oral bioavailability in mice, underscoring the success of this strategy. nih.gov

The metabolism of related compounds can also provide insights. For example, studies on the stereochemical differences in the metabolism of 3,4-methylenedioxymethamphetamine (MDMA) highlight the importance of considering enantioselectivity in drug metabolism. nih.gov While not directly involving this compound, this principle is broadly applicable in the development of chiral drug candidates derived from this scaffold.

An In-Depth Analysis of the Chemical Compound this compound

Introduction

This compound is an aromatic amide with a molecular formula of C8H10N2O. It is structurally characterized by a benzene ring substituted with an amino group at the 3-position, a methyl group at the 4-position, and a carboxamide group at the 1-position. This compound serves as a key intermediate in the synthesis of various organic molecules and has been a subject of interest in diverse fields of chemical and biological research. This article delves into specific aspects of the biological, pharmacological, and toxicological research surrounding this compound and its derivatives.

The unique structural features of this compound, particularly the presence of reactive amino and amide groups, make it a versatile scaffold for the development of novel compounds with potential therapeutic applications. Researchers have explored its derivatives in various biological and pharmacological contexts.

Investigations into Metabolic Pathways of Related Compounds

The metabolic fate of a compound is a critical determinant of its pharmacological and toxicological profile. While specific metabolic pathways for this compound are not extensively documented in publicly available literature, studies on related compounds offer valuable insights.

For instance, azo compounds, which are characterized by a nitrogen-nitrogen double bond, can undergo metabolic cleavage to form aromatic amines. One such azo compound has been shown to break down, yielding this compound as a metabolite. industrialchemicals.gov.au This reductive cleavage is often mediated by intestinal bacteria and liver enzymes. industrialchemicals.gov.au The metabolism of other benzamide derivatives has also been investigated. For example, the metabolism of N-(5-Benzoyl-4-phenylthiazol-2-yl)-4-methylbenzamide is expected to be dominated by phase II glucuronidation of its phenolic metabolites. frontiersin.org Furthermore, studies on 3-Amino-5-chloro-4-methylbenzamide suggest that CYP3A4-mediated oxidation is a major metabolic pathway, followed by minor glucuronidation.

In Vivo Pharmacokinetic Profiling of Novel Derivatives

The in vivo pharmacokinetic properties of novel derivatives of this compound have been a key area of investigation, particularly in the context of drug discovery. These studies assess the absorption, distribution, metabolism, and excretion (ADME) of the compounds in living organisms.

One notable example is the histone deacetylase (HDAC) inhibitor, N-(4-((2-aminophenyl)carbamoyl)benzyl)-5-fluoro-1H-indole-2-carboxamide (compound 3j) . A pharmacokinetic study of this benzamide derivative revealed favorable oral bioavailability. thieme-connect.comthieme-connect.com Another complex derivative, 3-(3-Amino-phenylethynyl)-5-(2-methoxy-1-methyl-ethoxy)-N-(1-methyl-1H-pyrazol-3-yl)-benzamide (compound 19) , a potent glucokinase activator, also demonstrated favorable pharmacokinetic properties in mice, supporting its potential as a therapeutic agent for type 2 diabetes. nih.gov

Similarly, a dual inhibitor of COX-2 and Topoisomerase I, a benzamide derivative known as 1H-30 , exhibited acceptable pharmacokinetic parameters in vivo, which, coupled with its anti-inflammatory and anticancer effects, makes it a promising candidate for gastrointestinal cancer therapy. nih.gov The table below summarizes the pharmacokinetic parameters for some of these derivatives.

| Compound Name | In Vivo Model | Key Pharmacokinetic Findings |

| N-(4-((2-aminophenyl)carbamoyl)benzyl)-5-fluoro-1H-indole-2-carboxamide (3j) | Mouse | Favorable oral pharmacokinetic properties. thieme-connect.comthieme-connect.com |

| 3-(3-Amino-phenylethynyl)-5-(2-methoxy-1-methyl-ethoxy)-N-(1-methyl-1H-pyrazol-3-yl)-benzamide (19) | Mouse | Favorable pharmacokinetics, supporting its potential as a therapeutic agent for type 2 diabetes. nih.gov |

| 1H-30 (a Topo I/COX-2 inhibitor) | Mouse | Acceptable pharmacokinetic parameters, promising for gastrointestinal cancer therapy. nih.gov |

Role in the Metabolism of Reactive Oxygen Species

Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cells. The potential for compounds to interact with ROS is an area of significant research interest. While direct studies on the role of this compound in ROS metabolism are limited, research on related aminobenzamides provides some context.

3-Aminobenzamide (B1265367), a related compound, is a well-known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, which can be activated by ROS-induced DNA damage. frontiersin.orgnih.govnih.gov However, some studies suggest that the effects of 3-aminobenzamide may be independent of its PARP-inhibiting activity. For example, it has been shown to block microbe-associated molecular pattern (MAMP)-induced callose deposition in plants through a mechanism that does not involve PARP inhibition. frontiersin.org The electrochemical oxidation of some amino-substituted benzamides has been studied to understand their potential as radical scavenging agents, with the oxidation potential providing an indication of their antioxidant activity. mdpi.com

Toxicological Research and Environmental Risk Assessment

Understanding the toxicological profile and environmental impact of a chemical is crucial for ensuring its safe handling and use.

General Toxicity Assessments in Research Models

Toxicological studies are essential for identifying potential hazards associated with a chemical. For this compound, general toxicity has been assessed in research models. The acute oral toxicity has been determined in rats, with a reported median lethal dose (LD50) of 1,727 mg/kg of body weight for female rats. echemi.com This classifies the substance as harmful if swallowed. echemi.comfishersci.comfishersci.esthermofisher.com Safety data sheets also indicate that the compound is harmful in contact with skin or if inhaled. fishersci.comfishersci.esthermofisher.com In a repeated dose oral toxicity study in rats, a related azo compound that metabolizes to this compound showed a No Observed Effect Level (NOEL) of 1000 mg/kg bw/day. industrialchemicals.gov.au

General Toxicity of this compound

| Test | Species | Route | Result |

|---|---|---|---|

| Acute Oral Toxicity (LD50) | Rat (female) | Oral | 1,727 mg/kg |

| Acute Dermal Toxicity | - | Dermal | Harmful |

Studies on Environmental Impact and Aquatic Toxicity

The environmental fate and ecotoxicity of chemicals are of significant concern. Studies have been conducted to assess the impact of this compound on aquatic ecosystems. The compound is classified as toxic to aquatic life with long-lasting effects. echemi.com

A key indicator of aquatic toxicity is the median effective concentration (EC50), which is the concentration of a substance that causes a specified effect in 50% of a test population. For the freshwater invertebrate Daphnia magna, the 48-hour EC50 for this compound is 6.9 mg/L. echemi.com There is currently no data available on its toxicity to fish or algae. echemi.com The table below summarizes the known aquatic toxicity data.

Aquatic Toxicity of this compound

| Test Organism | Duration | Endpoint | Value |

|---|---|---|---|

| Daphnia magna | 48 hours | EC50 | 6.9 mg/L |

| Fish | - | - | No data available |

Occupational Safety Considerations in Laboratory and Industrial Settings

Ensuring the safety of personnel handling this compound in laboratory and industrial environments is paramount. Safety data sheets provide comprehensive guidance on occupational safety measures. echemi.comfishersci.comfishersci.esthermofisher.comcapotchem.cntcichemicals.com

Engineering Controls: Adequate ventilation, including the use of local exhaust ventilation, is essential to minimize exposure to dust or vapors. fishersci.comtcichemicals.com Eyewash stations and safety showers should be readily accessible in the work area. fishersci.com

Personal Protective Equipment (PPE):

Eye and Face Protection: Chemical safety goggles or a face shield are recommended. fishersci.comtcichemicals.com

Skin Protection: Chemical-impermeable gloves and protective clothing should be worn to prevent skin contact. echemi.comfishersci.comtcichemicals.com

Respiratory Protection: If engineering controls are insufficient, a dust mask or an appropriate respirator should be used. tcichemicals.com

Handling and Storage:

Avoid creating dust and avoid contact with skin, eyes, and clothing. fishersci.comtcichemicals.com

Wash hands thoroughly after handling. fishersci.com

Store in a dry, cool, and well-ventilated place in a tightly closed container. fishersci.com

The compound is incompatible with acids, strong oxidizing agents, acid anhydrides, and acid chlorides. fishersci.com

First Aid Measures:

In case of inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. echemi.com

In case of skin contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. echemi.com

In case of eye contact: Rinse with pure water for at least 15 minutes. echemi.com

In case of ingestion: Rinse mouth with water. Do not induce vomiting. echemi.com In all cases of exposure, medical attention should be sought. echemi.comfishersci.com

Applications in Materials Science and Industrial Chemical Synthesis

Pigment and Dye Industry Applications

3-Amino-4-methylbenzamide is a significant component in the synthesis of a variety of colorants, contributing to the vibrant hues and performance characteristics of numerous products.

Use as a Building Block in Dye Synthesis

As a primary aromatic amine, this compound is a fundamental building block in the creation of azo dyes. frontiersin.org The synthesis process typically involves the diazotization of the amino group on the benzamide (B126), followed by coupling with a suitable coupling component. dyestuffintermediates.com This reaction is central to the formation of the chromophore, the part of the molecule responsible for its color. The specific structure of this compound allows for the production of a range of colors, and it is particularly noted for its use in manufacturing red pigments. dyestuffintermediates.com

Role as an Intermediate in Pigment Production

This compound is a key intermediate in the production of several commercially important pigments. dyestuffintermediates.commallakchemicals.com For instance, it is a precursor for Pigment Red 267 and Pigment Red 268. dyestuffintermediates.com The synthesis of these pigments involves the diazotization of this compound and subsequent coupling with specific naphthol derivatives. dyestuffintermediates.com For Pigment Red 267, the coupling component is 3-Hydroxy-N-o-tolyl-2-naphthamide, while for Pigment Red 268, it is 3-Hydroxy-N-phenyl-2-naphthamide. dyestuffintermediates.com It is also used in the preparation of other azo colorants. google.com

The following table outlines the role of this compound as an intermediate in the synthesis of specific pigments.

| Pigment Name | CAS Number of Intermediate | Coupling Component |

| Pigment Red 267 | 19406-86-1 dyestuffintermediates.com | 3-Hydroxy-N-o-tolyl-2-naphthamide dyestuffintermediates.com |

| Pigment Red 268 | 19406-86-1 dyestuffintermediates.com | 3-Hydroxy-N-phenyl-2-naphthamide dyestuffintermediates.com |

Modification and Enhancement of Pigment Properties

Beyond its role as a primary building block, this compound is also utilized to modify and enhance the properties of existing pigments. In the case of C.I. Pigment Red 146, the introduction of this compound as a second diazotization component during synthesis can form a solid solution of pigment molecules. rsc.orgrsc.org This modification has been shown to improve various properties of the pigment, including color strength and flowability. rsc.org Research has demonstrated that incorporating small percentages of this compound can lead to a measurable enhancement in these characteristics. rsc.orgrsc.org

Agrochemical Sector Applications

In addition to its prominent role in the pigment and dye industry, this compound also finds application as an intermediate in the agrochemical sector. mallakchemicals.com While detailed public-domain information on its specific end-products in this sector is less prevalent than for pigments, its chemical structure lends itself to the synthesis of complex organic molecules that can be used in the development of pesticides and other crop protection agents. guidechem.com The presence of the amino and benzamide groups provides reactive sites for further chemical transformations, making it a versatile starting material for the synthesis of new agrochemical compounds. ontosight.ai

Future Research Directions and Translational Outlook

Continued Development of Novel Therapeutic Agents

3-Amino-4-methylbenzamide serves as a crucial building block in the synthesis of more complex molecules, particularly in the realm of drug discovery. Its structural framework is a key component in molecules designed for a variety of therapeutic purposes. Future research will likely focus on leveraging this scaffold to develop new classes of drugs with enhanced efficacy and specificity.

One of the most significant applications of this compound is as a key intermediate in the synthesis of targeted cancer therapies. For instance, it is a precursor in the production of N-(3-amino-4-methylphenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide, a crucial component for the anticancer drug Imatinib. Building on this, researchers are exploring other derivatives for their potential anticancer, anti-inflammatory, and antimicrobial properties. The core structure of this compound provides a valuable scaffold for structure-activity relationship (SAR) studies, which are essential for the rational design of more potent and selective drugs.

Furthermore, this compound is utilized in the preparation of heteroaryl compounds that act as ERK1/ERK2 inhibitors. The continued exploration of derivatives based on this structure could lead to the discovery of novel kinase inhibitors, a class of drugs that has revolutionized cancer treatment. Research into new benzamide-type derivatives is also showing promise in creating molecules for targeted protein degradation, a cutting-edge therapeutic modality.

| Research Focus Area | Potential Therapeutic Application | Key Compound/Derivative Class |

| Kinase Inhibition | Cancer Therapy | ERK1/ERK2 Inhibitors, Bcr-Abl Inhibitors |

| Targeted Protein Degradation | Various Diseases | Novel Benzamide-Type Cereblon Binders |

| Anti-infective Agents | Bacterial Infections | Novel Antimicrobial Compounds |

| Anti-inflammatory Agents | Inflammatory Disorders | Novel Anti-inflammatory Compounds |

Advanced Materials Design and Fabrication Strategies

Beyond its pharmaceutical applications, this compound is an important raw material in the synthesis of dyes and pigments. The amino group on the molecule allows for diazotization reactions, which can then be used in coupling reactions to create larger, more complex structures with specific color properties. Future research in this area could focus on developing novel dyes with enhanced stability, unique color profiles, or specialized properties for use in advanced applications like organic light-emitting diodes (OLEDs) or solar cells.

The inherent chemical functionalities of this compound—the aromatic ring, the amino group, and the amide group—make it an interesting candidate for the development of new polymers and functional materials. These groups provide sites for polymerization and cross-linking, and can impart specific properties such as thermal stability or hydrogen bonding capabilities to a material. Research could explore its incorporation into polyamides or other high-performance polymers to create materials with tailored mechanical, thermal, or optical properties for use in aerospace, automotive, or electronics industries.

Deeper Elucidation of Complex Biological Mechanisms and Pathways

While derivatives of this compound are known to inhibit specific biological targets like ERK1/ERK2 kinases, a deeper understanding of their mechanisms of action is a critical area for future research. Advanced biochemical and cellular assays can provide more detailed insights into how these molecules interact with their target proteins at a molecular level. Such studies are crucial for optimizing drug candidates to improve their potency and reduce off-target effects.

Investigating the broader biological impact of these compounds is another important frontier. This includes detailed studies on their absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding the pharmacokinetics of these molecules is essential for their successful translation from laboratory curiosities to clinical therapeutics. Furthermore, as new therapeutic targets are identified for various diseases, the this compound scaffold can be used to generate libraries of new compounds for screening, potentially uncovering novel biological activities and therapeutic applications. For example, derivatives of the related benzamide (B126) structure have been investigated as G protein-biased agonists for GPR52, a target for neuropsychiatric and neurological diseases.

Sustainable Synthesis Methodologies and Environmental Stewardship Considerations

The principles of green chemistry are becoming increasingly important in chemical manufacturing to minimize environmental impact. Traditional synthesis routes for compounds like this compound often involve multi-step processes that may use hazardous reagents or generate significant waste. Future research will undoubtedly focus on developing more sustainable and environmentally friendly synthetic pathways.

This includes the exploration of greener solvents to replace hazardous ones, the use of catalytic methods to improve atom economy and reduce waste, and the development of continuous-flow synthesis processes. Continuous-flow chemistry, in particular, offers advantages in terms of safety, efficiency, and scalability over traditional batch processing. By redesigning the synthesis of this compound and its derivatives according to the principles of green chemistry, the chemical industry can reduce its environmental footprint while continuing to produce these valuable compounds for the pharmaceutical and materials sectors.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Amino-4-methylbenzamide with high purity?

- Methodological Answer : The synthesis typically involves coupling reactions (e.g., amidation) using 3-amino-4-methylbenzoic acid as a precursor. Purification can be achieved via recrystallization from ethanol or methanol, with purity verification by HPLC (>98%) . Key parameters include maintaining anhydrous conditions and controlling reaction temperatures (110–130°C) to avoid side products like unreacted acid or ester intermediates.

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze and NMR spectra for characteristic peaks (e.g., amide proton at δ 7.8–8.2 ppm, aromatic protons in the 6.5–7.5 ppm range) .

- IR : Confirm the presence of amide C=O stretching (~1650 cm) and NH bending (~1600 cm) .

- Melting Point : Compare observed mp (128–132°C) with literature values to assess purity .

Q. What storage conditions are optimal for this compound in long-term studies?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at 0–6°C to prevent oxidation or hydrolysis. Monitor stability via periodic HPLC analysis, particularly for degradation products like 3-amino-4-methylbenzoic acid .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL or similar software can determine bond angles, torsion angles, and hydrogen-bonding networks. For example, the amide group’s planarity and intermolecular interactions (e.g., N–H···O hydrogen bonds) can be quantified to validate computational models .

Q. What strategies address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Reproducibility : Standardize synthesis protocols (e.g., solvent choice, cooling rates) to minimize batch variations.

- Analytical Cross-Validation : Use differential scanning calorimetry (DSC) to confirm thermal behavior and high-resolution mass spectrometry (HRMS) for molecular ion verification .

- Literature Review : Compare data from peer-reviewed journals (e.g., Monatshefte für Chemie) over vendor catalogs to identify consensus values .

Q. How does the methyl substituent at the 4-position influence the compound’s reactivity in nucleophilic reactions?

- Methodological Answer : The electron-donating methyl group increases electron density on the aromatic ring, directing electrophilic substitution to the meta position. Kinetic studies (e.g., UV-Vis monitoring of nitration or halogenation rates) can quantify this effect compared to unsubstituted benzamides .

Q. What computational approaches are suitable for predicting the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., PARP inhibitors).

- QSAR Modeling : Correlate substituent effects (e.g., logP, Hammett constants) with activity data from in vitro assays .

Safety and Ethical Considerations

Q. What safety protocols are critical when handling this compound in aqueous environments?

- Methodological Answer : Avoid skin contact by using nitrile gloves and fume hoods. In case of accidental exposure, rinse with copious water and consult SDS documentation for first-aid measures (e.g., eye irrigation for 15+ minutes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.